3-Methyl-5-(phenylethynyl)undec-4-enal

Description

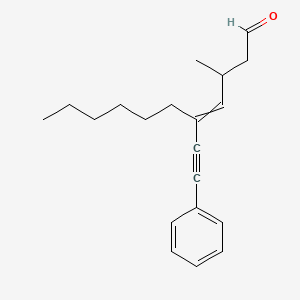

3-Methyl-5-(phenylethynyl)undec-4-enal is an α,β-unsaturated aldehyde characterized by a conjugated enal system (C=C-CHO), a methyl group at position 3, and a phenylethynyl (C₆H₅C≡C-) substituent at position 5 on an 11-carbon chain. The phenylethynyl group introduces rigidity and aromaticity, which may enhance stability and electronic conjugation compared to simpler aldehydes.

Properties

CAS No. |

917774-17-5 |

|---|---|

Molecular Formula |

C20H26O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-methyl-5-(2-phenylethynyl)undec-4-enal |

InChI |

InChI=1S/C20H26O/c1-3-4-5-7-12-20(17-18(2)15-16-21)14-13-19-10-8-6-9-11-19/h6,8-11,16-18H,3-5,7,12,15H2,1-2H3 |

InChI Key |

JBAZYZQUGYHIEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=CC(C)CC=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(phenylethynyl)undec-4-enal typically involves multi-step organic reactions. One common method includes the alkylation of a phenylethynyl compound followed by a series of reactions to introduce the methyl and undec-4-enal groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and advanced purification methods to achieve the desired product in significant quantities. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(phenylethynyl)undec-4-enal undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

3-Methyl-5-(phenylethynyl)undec-4-enal has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(phenylethynyl)undec-4-enal involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Undecenals (C₁₁ aldehydes with double bonds): Undec-10-enal (CAS 112-45-8) and Undec-9-enal (CAS 143-14-6) are linear aldehydes with terminal double bonds. These lack aromatic substituents, resulting in lower molecular complexity and weaker π-π interactions compared to 3-Methyl-5-(phenylethynyl)undec-4-enal . 2-Dodecenal (CAS 4826-62-4), a 12-carbon analog, shares the α,β-unsaturated system but substitutes the phenylethynyl group with a nonyl chain, reducing aromatic character .

Phenylpropanal Derivatives :

- Phenylpropionaldehyde (CAS 93-53-8) features a phenyl group directly attached to a propanal chain. Its simpler structure lacks the extended conjugation and steric effects of the phenylethynyl group in the target compound .

Cinnamaldehyde Analogues :

- α-Pentylcinnamaldehyde (CAS 122-40-7) and α-Hexylcinnamaldehyde (CAS 101-86-0) incorporate bulky alkyl chains and a phenyl group conjugated to the enal system. These compounds exhibit enhanced stability and fragrance profiles but lack the ethynyl spacer present in the target molecule, which may alter electronic properties .

Physical and Chemical Properties

*Inferred values based on structural analogs.

Research Findings

- Electronic Effects : Computational studies on phenylethynyl-containing compounds (e.g., C₆H₅CCXeH) reveal significant aromatic character and nucleus-independent chemical shifts (NICS), suggesting strong electron delocalization in the target molecule’s substituent .

- Thermal Stability : Linear aldehydes like Undec-10-enal decompose at lower temperatures (~250°C) than aromatic analogs, indicating that the phenylethynyl group in the target compound may improve thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.